molecular formula C12H15N3 B1274255 1H-Indole, 7-(1-piperazinyl)- CAS No. 84807-10-3

1H-Indole, 7-(1-piperazinyl)-

Cat. No.: B1274255
CAS No.: 84807-10-3
M. Wt: 201.27 g/mol
InChI Key: XKDAUEWDPSMDGG-UHFFFAOYSA-N
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Description

1H-Indole, 7-(1-piperazinyl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

1H-Indole, 7-(1-piperazinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole, 7-(1-piperazinyl)-, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, thereby affecting their function and activity.

Cellular Effects

1H-Indole, 7-(1-piperazinyl)- exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 1H-Indole, 7-(1-piperazinyl)- can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 7-(1-piperazinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, 1H-Indole, 7-(1-piperazinyl)- has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses . These molecular interactions are crucial for understanding the therapeutic potential of 1H-Indole, 7-(1-piperazinyl)-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 7-(1-piperazinyl)- can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Additionally, long-term exposure to 1H-Indole, 7-(1-piperazinyl)- can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of 1H-Indole, 7-(1-piperazinyl)- vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting cancer cell proliferation and reducing inflammation . Higher doses may lead to toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses.

Metabolic Pathways

1H-Indole, 7-(1-piperazinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, 1H-Indole, 7-(1-piperazinyl)- can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 1H-Indole, 7-(1-piperazinyl)- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cells, 1H-Indole, 7-(1-piperazinyl)- can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are important for understanding the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of 1H-Indole, 7-(1-piperazinyl)- can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole, 7-(1-piperazinyl)- may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be localized to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

1H-Indole, 7-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

Properties

IUPAC Name

7-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDAUEWDPSMDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233865
Record name 1H-Indole, 7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84807-10-3
Record name 7-(1-Piperazinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84807-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 7-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The Boc protected indole (200 mg, 1.5 mmol) prepared from 7-bromoindole and N-Boc piperazine as described in Step 1 of Preparation 54A is dissolved in DCM (1 mL). TFA (1 mL) is added and the mixture is stirred at r.t. for about an hour. The mixture is then concentrated to oil, which is taken up in methanol and freebased via SCX purification to afford about 164 mg (54%) of the final compound.
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
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[Compound]
Name
54A
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Reaction Step Four
Name
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1 mL
Type
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Name
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1 mL
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Reaction Step Six
Yield
54%

Synthesis routes and methods II

Procedure details

A suspension of 7-aminoindole (4.10 g, 0.031 moles), bischloroethylamine hydrochloride (6.23 g, 0.035 moles) and potassium carbonate (9.66 g, 0.035 moles) in butanol (100 ml) was heated at reflux under argon for 6h. Further bischloroethylamine hydrochloride (3.0 g, 0.016 moles) and potassium carbonate (4.5 g, 0.016 moles) was added, then the suspension was heated at reflux under argon for 18 h. The solvent was evaporated in vacuo to give a deep purple residue which was taken up into dilute hydrochloric acid (300 ml), washed with ethyl acetate (2×100 ml), made basic with sodium hydroxide, extracted into dichloromethane, filtered, dried (MgSO4) then evaporated in vacuo to a yellow oil. This was crystallised twice from ether to give 7-(1-piperazinyl)indole (2.07 g, 0.010 moles) as a grey/white solid.
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4.1 g
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reactant
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6.23 g
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reactant
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9.66 g
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100 mL
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3 g
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4.5 g
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300 mL
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